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Compound of Interest

Compound Name: DC-5163

Cat. No.: B15568811 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical safety profile of DC-5163, a

novel inhibitor of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), with other inhibitors

targeting key enzymes in the glycolytic pathway. The information presented is based on

publicly available experimental data to assist in the evaluation of DC-5163 as a potential

therapeutic candidate.

Executive Summary
DC-5163 is a small molecule inhibitor of the glycolytic enzyme GAPDH, which has

demonstrated anti-proliferative effects in cancer cells.[1] Preclinical studies suggest a favorable

safety profile for DC-5163, showing selective inhibition of cancer cell growth without significant

toxicity to normal cells or evident systemic toxicity in animal models.[1][2] This guide compares

the available preclinical safety data of DC-5163 with other glycolysis inhibitors, including

Koningic acid, 3-Bromopyruvate, Shikonin, and Methylglyoxal, to provide a comprehensive

overview for researchers in the field of drug development.

Data Presentation: Comparative Preclinical Safety of
Glycolysis Inhibitors
The following tables summarize the available quantitative preclinical safety data for DC-5163
and its comparators.
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Table 1: Acute Toxicity Data
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Compound Target(s)
Animal
Model

Route of
Administrat
ion

LD50
Observed
Toxicity

DC-5163 GAPDH Mouse Not Reported Not Reported

No evident

systemic

toxicity at 80

mg/kg. No

significant

effects on

hematological

, hepatic, or

renal

parameters.

[2]

Koningic Acid GAPDH Not Reported Not Reported Not Reported

Information

not available

in the

reviewed

literature.

3-

Bromopyruva

te

Hexokinase

II, GAPDH
Nude Mice Not Reported Not Reported

No

hepatotoxicity

or

nephrotoxicity

observed at

an effective

anti-tumor

dose of 8

mg/kg.[3]

Kunming

Mice
Not Reported Not Reported

Liver damage

observed at

16 mg/kg.[3]
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Shikonin
Pyruvate

Kinase M2
Mouse Oral > 1 g/kg

Low toxicity

via oral

administratio

n.[4]

Mouse
Intraperitonea

l
20 mg/kg

Higher

toxicity via

intraperitonea

l route.[4]

Methylglyoxal GAPDH Mouse Not Reported Not Reported

Liver toxicity

observed at

400 mg/kg.[5]

In vivo effects

noted at a

total dose of

600 mg/kg.[6]

Table 2: Other Preclinical Safety-Related Observations

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.905755/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.905755/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC4206746/
https://pubmed.ncbi.nlm.nih.gov/3325758/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15568811?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Animal Model Dosage Key Observations

DC-5163
Mouse (xenograft

model)
Not specified

No significant

morphological

changes in the heart,

liver, spleen, lung, and

kidney. No significant

difference in body

weight compared to

the control group.[2]

3-Bromopyruvate
Mouse (lung

tumorigenesis model)

2 and 10 mg/mL

(aerosol)

No significant effect

on body weight.

Aerosol administration

did not cause liver

toxicity (no increase in

ALT and AST levels),

unlike gavage

administration which

did.[7]

Shikonin Rat

200, 400, and 800

mg/kg/day for 90 or

180 days (gavage)

No hematological or

non-hematological

toxicity observed at

doses up to 800

mg/kg/day for 6

months.[8]

Methylglyoxal Mouse 400 mg/kg

Increased plasma

levels of alanine

aminotransferase

(ALT) and aspartate

aminotransferase

(AST), indicating liver

injury.[5]

Experimental Protocols
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The following section outlines a general methodology for key preclinical safety and toxicity

studies, based on OECD guidelines, which are internationally accepted standards for chemical

safety testing. Specific details for each compound are provided where available in the reviewed

literature.

Acute Oral Toxicity Study (General Protocol based on
OECD Guidelines 420, 423, and 425)
This study is designed to determine the short-term toxicity of a single oral dose of a substance.

Test Animals: Typically, young adult rats or mice of a single sex (females are often preferred)

are used.[9][10] Animals are acclimatized to laboratory conditions before the study.

Housing and Feeding: Animals are housed in standard cages with controlled temperature,

humidity, and light-dark cycles. Standard laboratory diet and water are provided ad libitum,

except for a brief fasting period before dosing.[9]

Dose Administration: The test substance is administered as a single dose by gavage.[9][10]

The volume administered is typically kept constant across different dose levels by adjusting

the concentration of the dosing solution.

Dose Levels: A stepwise procedure with fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg) is

often used.[9] The starting dose is selected based on a preliminary sighting study.

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in

skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[10]

Pathology: At the end of the observation period, all surviving animals are euthanized and

subjected to a gross necropsy.

Data Analysis: The LD50 (the dose estimated to cause mortality in 50% of the animals) is

calculated using appropriate statistical methods.

Specifics for the Compared Compounds:

DC-5163: A study in a breast cancer xenograft mouse model assessed safety by monitoring

body weight, conducting pathological examinations of key organs (heart, liver, spleen, lung,
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and kidney), and analyzing blood samples for hepatic and renal function, as well as

hematological parameters.[2]

3-Bromopyruvate: In a nude mouse model, hepatotoxicity and nephrotoxicity were evaluated

by collecting blood for serum biomarker analysis and storing livers and kidneys for

histopathological examination (H&E staining).[3]

Shikonin: Long-term systemic toxicity was evaluated in Wistar rats with daily gavage

administration for 90 or 180 days. Hematological and biochemical examinations were

performed, and vital organs were subjected to pathological analysis.[8][11]

Methylglyoxal: Acute liver toxicity in mice was assessed by measuring plasma levels of ALT

and AST 6.5 hours after treatment.[5]

Mandatory Visualization
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Enzymatic Steps & Inhibitor Targets
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Caption: The glycolytic pathway with points of inhibition by DC-5163 and comparators.
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Caption: A generalized workflow for preclinical in vivo safety and toxicity studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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